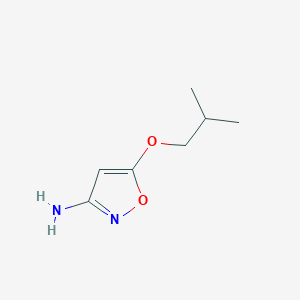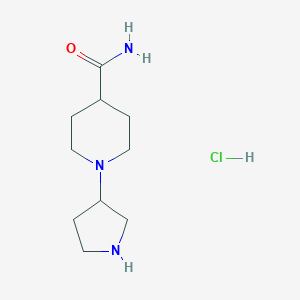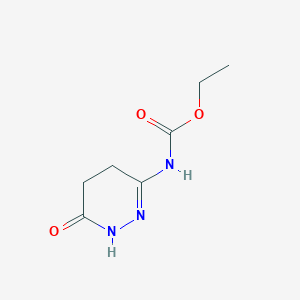
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide is a chemical compound known for its unique structure and properties It belongs to the class of triazolium salts, which are characterized by a triazole ring with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide can be synthesized through a multi-step process. One common method involves the reaction of diphenylthiourea with lead(IV) oxide (Pb3O4) to form diphenylcarbodiimide. This intermediate is then reacted with phenylhydrazine to produce triphenylaminoguanidine. The final step involves the heterocyclization of triphenylaminoguanidine to yield 1,4-diphenyl-3-(phenylamino)-4H-1,2,4-triazole, which is subsequently brominated to form the desired triazolium salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The triazolium ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the triazolium ring.
Applications De Recherche Scientifique
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide has been extensively studied for its applications in scientific research:
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological system. The triazolium ring plays a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diphenyl-3-phenylimino-1,2-dihydro-1,2,4-triazolium hydroxide: This compound is similar in structure but differs in its functional groups and reactivity.
1,4-Diphenyl-3-(phenylamino)-1H-1,2,4-triazole: Another similar compound with different substituents on the triazole ring.
Uniqueness
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide is unique due to its specific bromide substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
55915-30-5 |
|---|---|
Formule moléculaire |
C20H17BrN4 |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
N,1,4-triphenyl-1,2,4-triazol-4-ium-3-amine;bromide |
InChI |
InChI=1S/C20H17N4.BrH/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18;/h1-16H,(H,21,22);1H/q+1;/p-1 |
Clé InChI |
FJOUPMKMAAMCGI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)NC2=NN(C=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)
![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)



![methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13107514.png)






![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)
